molecular formula C13H15FO2 B12541026 Ethyl 2-[(2-fluorophenyl)methylidene]butanoate CAS No. 653578-39-3

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate

Cat. No.: B12541026
CAS No.: 653578-39-3
M. Wt: 222.25 g/mol
InChI Key: BODMAEPOIAQWTM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a fluorinated aromatic ring, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of ethyl acetoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.

    Reduction: Formation of ethyl 2-[(2-fluorophenyl)methyl]butanol.

    Substitution: Formation of compounds with substituted aromatic rings.

Scientific Research Applications

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-fluorophenyl)methylidene]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The fluorinated aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Ethyl 2-[(2-fluorophenyl)methylidene]butanoate can be compared with other similar compounds, such as:

  • Ethyl 2-[(2-chlorophenyl)methylidene]butanoate
  • Ethyl 2-[(2-bromophenyl)methylidene]butanoate
  • Ethyl 2-[(2-methylphenyl)methylidene]butanoate

These compounds share a similar ester structure but differ in the substituents on the aromatic ring

This compound stands out due to the unique properties imparted by the fluorine atom, such as increased lipophilicity and potential biological activity.

Properties

CAS No.

653578-39-3

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

ethyl 2-[(2-fluorophenyl)methylidene]butanoate

InChI

InChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3

InChI Key

BODMAEPOIAQWTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1F)C(=O)OCC

Origin of Product

United States

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